molecular formula C11H16N4O2 B2442907 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine CAS No. 1090016-15-1

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine

Cat. No.: B2442907
CAS No.: 1090016-15-1
M. Wt: 236.275
InChI Key: BDITWOYVNQHOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative intended for research and experimental purposes. This compound features a piperidine substitution, a structural motif commonly found in pharmaceuticals and agrochemicals due to its influence on molecular conformation and bioavailability . As a nitroaromatic compound, it serves as a versatile synthetic intermediate; the nitro group can be readily reduced to an amine, providing a handle for further functionalization to create diverse chemical libraries for biological screening . Research Applications: This chemical is strictly for laboratory research. Potential applications include use as a building block in medicinal chemistry for the synthesis of novel molecules, such as GPR119 agonists or other biologically active compounds . It may also serve as a precursor in the development of ligands for metal complexes or in material science research. Researchers can utilize this compound to explore structure-activity relationships or as a substrate in method development and catalysis studies. Handling and Safety: Consult the Safety Data Sheet (MSDS) prior to use. This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

6-(4-methylpiperidin-1-yl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8-4-6-14(7-5-8)10-3-2-9(15(16)17)11(12)13-10/h2-3,8H,4-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDITWOYVNQHOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The reductive amination pathway, as detailed in EP1358179B1, involves the condensation of a cyanohydrin intermediate with a pyridin-2-yl-methylamine derivative under boron hydride-mediated reducing conditions. For 6-(4-methylpiperidin-1-yl)-3-nitropyridin-2-amine, the cyanohydrin precursor is synthesized via epoxidation of a 1-benzoyl-piperidin-4-one, followed by fluorination and hydroxylation to yield the requisite acetonitrile intermediate.

Key steps include:

  • Epoxidation : Treatment of 1-benzoyl-piperidin-4-one with chloroacetonitrile generates a cyanoepoxide.
  • Fluorination : Reaction with hydrogen fluoride-pyridine complex introduces a fluorine atom at the 4-position of the piperidine ring.
  • Reductive Amination : The cyanohydrin intermediate reacts with 5-methyl-6-methylamino-pyridin-2-ylmethylamine in methanol, using sodium cyanoborohydride (NaBH$$_3$$CN) as the reducing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base.

Optimization Strategies :

  • Cyanide Scavenging : Addition of FeSO$$4$$·7H$$2$$O (1.5 equiv) suppresses side reactions by complexing free cyanide ions.
  • Solvent Selection : Methanol enhances reaction kinetics compared to THF or DMF, achieving >80% yield after 24 hours at 25°C.

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Nitropyridines

Substrate Preparation and Reactivity

The SNAr route exploits the electron-withdrawing nitro group at position 3 to activate the pyridine ring for substitution at position 6. A representative synthesis begins with 6-chloro-3-nitropyridin-2-amine, which undergoes displacement with 4-methylpiperidine under mild basic conditions.

Experimental Protocol :

  • Substrate Synthesis : Nitration of 2-aminopyridine derivatives using HNO$$3$$-H$$2$$SO$$4$$ at 0–5°C yields 3-nitropyridin-2-amine, followed by chlorination with PCl$$5$$ .
  • Piperidine Substitution : Heating 6-chloro-3-nitropyridin-2-amine with 4-methylpiperidine (2.0 equiv) in DMF at 80°C for 12 hours affords the target compound in 65–70% yield.

Critical Parameters :

  • Base Selection : K$$2$$CO$$3$$ outperforms NaH or Et$$_3$$N, minimizing dehalogenation side reactions.
  • Temperature Control : Exceeding 100°C promotes nitro group reduction, necessitating strict thermal regulation.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, scalability, and practicality:

Method Yield (%) Reaction Time Key Advantages Limitations
Reductive Amination 80–85 24 hours High regioselectivity; mild conditions Multi-step precursor synthesis required
SNAr 65–70 12 hours Direct substitution; fewer steps Sensitivity to temperature and base

Emerging Approaches :

  • Catalytic C–H Amination : Preliminary studies suggest Pd-catalyzed direct amination of 3-nitropyridine derivatives could bypass pre-functionalization, though yields remain suboptimal (≤40%).

Mechanistic Insights and Side Reactions

Competing Pathways in Reductive Amination

The use of NaBH$$3$$CN preferentially reduces imine intermediates over nitro groups, but over-reduction to hydroxylamines can occur if FeSO$$4$$ is omitted. Side products include:

  • N-Demethylation : Occurs at >50°C, yielding 6-(piperidin-1-yl)-3-nitropyridin-2-amine.
  • Cyanohydrin Hydrolysis : Aqueous workup without rapid quenching generates carboxylic acid byproducts.

SNAr Selectivity Challenges

The nitro group’s meta-directing effect ensures substitution at position 6, but ortho/para isomers may form if the chloro precursor contains impurities. Purification via silica gel chromatography (5% MeOH/CH$$2$$Cl$$2$$) resolves this issue.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Reductive Amination : Higher yields justify precursor synthesis costs for pharmaceutical applications.
  • SNAr : Preferred for small-scale research due to shorter synthetic routes and lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group can yield 6-(4-Methylpiperidin-1-yl)-3-aminopyridin-2-amine.

    Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist to specific ion channels or enzymes involved in pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperidine ring with a nitropyridine moiety makes it a versatile compound for various applications in medicinal chemistry.

Biological Activity

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a nitropyridine core substituted with a piperidine moiety, which is significant for its pharmacological activity. The presence of the nitro group is known to influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Target Interactions:
6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine interacts with various biological targets, including enzymes and receptors involved in critical pathways. It is hypothesized to act as an antagonist at certain ion channels and enzymes related to pain perception and inflammation.

Biochemical Pathways:
Research indicates that this compound may exhibit antiproliferative effects on cancer cells, suggesting potential applications in oncology. It is believed to modulate pathways involved in cell growth and apoptosis.

Anticancer Properties

Studies have shown that piperidine derivatives, including 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine, possess anticancer properties. These compounds have demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine is crucial for assessing its therapeutic potential. Related compounds have shown significant oral bioavailability and favorable metabolic profiles in preclinical models, suggesting that this compound may exhibit similar characteristics.

Study 1: Antiproliferative Activity

In a controlled study, 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Apoptosis induction
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results demonstrated notable activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli32 µg/mL

Q & A

Q. What synthetic routes are recommended for synthesizing 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between a pyridine derivative and a piperidine precursor. Key steps include:

  • Reagents : Use 4-methylpiperidine and a nitropyridine derivative (e.g., 3-nitro-2-aminopyridine) as starting materials.
  • Conditions : Reactions are often facilitated by bases like sodium hydride or potassium carbonate under inert atmospheres (e.g., nitrogen). Post-reaction, hydrochloric acid is used to form the hydrochloride salt for stabilization .
  • Optimization : Vary temperature (e.g., 80–120°C), solvent polarity (DMF or toluene), and catalyst loading (e.g., palladium for coupling reactions) to improve yield. Statistical experimental design (e.g., factorial design) can systematically optimize parameters .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Answer: A multi-technique approach is essential:

Technique Purpose Example Data
1^1H/13^13C NMR Confirm substituent positions and piperidine-pyridine linkagePeaks for methylpiperidine (δ ~1.4 ppm) and nitro group (δ ~8.5 ppm)
Elemental Analysis Verify purity and stoichiometry%C, %H, %N within ±0.3% of theoretical values
Melting Point Assess crystalline purityCompare to literature values (if available)
HPLC/MS Validate molecular weight and detect impurities[M+H]+^+ peak matching theoretical mass

Q. What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • Respiratory Protection : Use P95 respirators (US) or ABEK-P2 (EU) if airborne particles are generated .
  • Skin/Eye Protection : Wear nitrile gloves and goggles to prevent contact, as nitro groups may cause irritation .
  • Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR) guide the design of derivatives with enhanced biological activity?

Answer:

  • 3D-QSAR Modeling : Use molecular docking and comparative molecular field analysis (CoMFA) to correlate structural features (e.g., nitro group position, piperidine methylation) with activity. For example, substituents at the pyridine 3-position may enhance binding to target proteins .
  • Derivative Design : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability or modify piperidine substituents to alter lipophilicity .
  • Validation : Synthesize top-ranked virtual derivatives and test in vitro (e.g., kinase inhibition assays) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Answer:

  • Step 1 : Repeat the experiment to rule out procedural errors.
  • Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks. For example, NOESY can distinguish between regioisomers .
  • Step 3 : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) to identify discrepancies caused by tautomerism or solvent effects .
  • Step 4 : Cross-validate with alternative techniques (e.g., X-ray crystallography) if ambiguity persists .

Q. What strategies are effective for optimizing reaction yields under varying conditions?

Answer:

  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent, catalyst ratio) and identify synergistic effects. For example, a central composite design can model non-linear relationships .
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Catalyst Screening : Test palladium, copper, or enzyme catalysts for coupling steps. For instance, Pd(PPh3_3)4_4 may improve cross-coupling efficiency .
  • Solvent Optimization : Balance polarity and boiling point (e.g., DMF for high-temperature reactions vs. THF for milder conditions) .

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